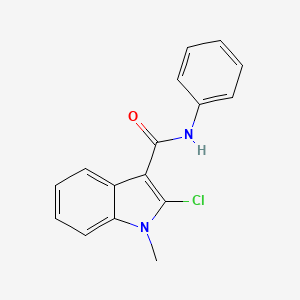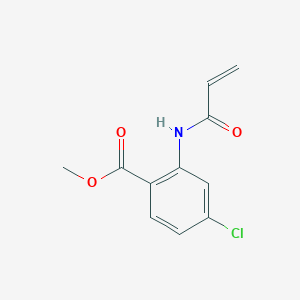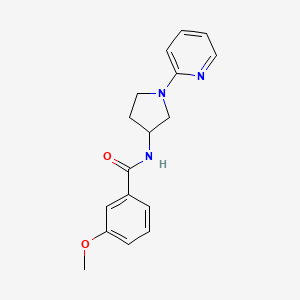
(2R,3R)-3-aminobutan-2-ol
Übersicht
Beschreibung
(2R,3R)-3-aminobutan-2-ol: is a chiral organic compound belonging to the class of amino alcohols. It is characterized by its two chiral centers, resulting in distinct enantiomers. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structural and functional properties.
Synthetic Routes and Reaction Conditions:
Reduction of Keto-Compounds: One common synthetic route involves the reduction of keto-compounds such as 3-oxobutanoic acid or its derivatives. This reduction can be achieved using reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions.
Amination of Alcohols: Another method involves the amination of butan-2-ol using ammonia or primary amines in the presence of a catalyst. This reaction typically requires high pressure and temperature to proceed efficiently.
Industrial Production Methods: In an industrial setting, the compound is often synthesized through catalytic hydrogenation of corresponding keto-compounds or through amination reactions using continuous flow reactors. These methods ensure high yield and purity, making the compound suitable for large-scale production.
Analyse Chemischer Reaktionen
(2R,3R)-3-aminobutan-2-ol: undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The hydroxyl group can be reduced to yield the corresponding amine.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (m-CPBA) in the presence of a base.
Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base or nucleophile.
Major Products Formed:
Amine Oxides: Resulting from the oxidation of the amino group.
Amines: Resulting from the reduction of the hydroxyl group.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-3-aminobutan-2-ol: has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of various chemicals, including surfactants and polymers.
Wirkmechanismus
The mechanism by which (2R,3R)-3-aminobutan-2-ol exerts its effects depends on its specific application. For instance, in biochemical assays, it may act as a competitive inhibitor or substrate for certain enzymes. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
(2R,3R)-3-aminobutan-2-ol: is compared with other similar compounds, such as (2S,3S)-3-aminobutan-2-ol , (2R,3S)-3-aminobutan-2-ol , and (2S,3R)-3-aminobutan-2-ol . These compounds differ in their stereochemistry, which can lead to variations in their biological activity and chemical reactivity. The uniqueness of This compound lies in its specific enantiomeric form, which may exhibit distinct properties compared to its isomers.
Eigenschaften
IUPAC Name |
(2R,3R)-3-aminobutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-3(5)4(2)6/h3-4,6H,5H2,1-2H3/t3-,4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERWBXLFSBWTDE-QWWZWVQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2881445.png)
![Ethyl 6-acetyl-2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2881447.png)
![(E)-[({[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}methanimidoyl)amino]({[3-(trifluoromethoxy)phenyl]methylidene})amine hydrobromide](/img/structure/B2881449.png)


![3-(dimethylamino)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2881453.png)
![N-(2,5-difluorophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2881456.png)
![4-(4-chlorophenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2881458.png)
![N-(3-acetylphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2881459.png)
![1-(3,4-dichlorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2881461.png)


![7-Chloro-furo[3,2-B]pyridine-2-carbonitrile](/img/structure/B2881464.png)
